Diphenylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silicon-Based Polymers and Materials:

- Diphenylsilane serves as a crucial building block for synthesizing various silicon-containing polymers and materials with desirable properties.

- These materials hold potential applications in various fields, including:

- Electronics: Diphenylsilane-derived polymers are being explored for their potential use in organic semiconductors and photovoltaics due to their tunable electrical and optical properties [].

- Medicine: Researchers are investigating the use of diphenylsilane-based materials in drug delivery systems and biocompatible implants due to their good biocompatibility and controlled release properties [].

Source of Silyl Groups in Organic Synthesis:

- The Si-H bond in diphenylsilane readily reacts with various organic functional groups, allowing the introduction of a "silyl group" (SiR3) into organic molecules.

- This transformation is valuable in organic synthesis for:

- Protecting sensitive functional groups: Silyl groups can be attached to protect certain functionalities in a molecule during reactions and then later removed under specific conditions [].

- Modifying the reactivity of molecules: Introducing silyl groups can alter the reactivity of organic molecules, enabling further transformations and tailoring their properties for specific applications [].

Hydrosilylation Reactions:

- Diphenylsilane participates in hydrosilylation reactions, where a Si-H bond reacts with an unsaturated carbon-carbon bond (C=C) to form a new C-Si bond.

- This reaction is valuable for:

- Synthesis of organosilicon compounds: Hydrosilylation offers a versatile approach to prepare various organosilicon compounds with diverse structures and functionalities [].

- Surface modification: Diphenylsilane can be used to modify the surfaces of materials by introducing silicon-containing functionalities, which can improve adhesion, wettability, and other surface properties [].

Origin

Diphenylsilane is not a naturally occurring compound. It is typically synthesized in laboratories for use in organic chemistry experiments [].

Significance

Diphenylsilane's significance lies in its ability to act as a source of silicon hydride (Si-H) which readily participates in various organic reactions. It finds applications in:

- Amide bond formation [].

- Alkene hydrosilylation for creating carbon-silicon bonds [].

- Deoxygenation of carbonyl compounds.

Molecular Structure Analysis

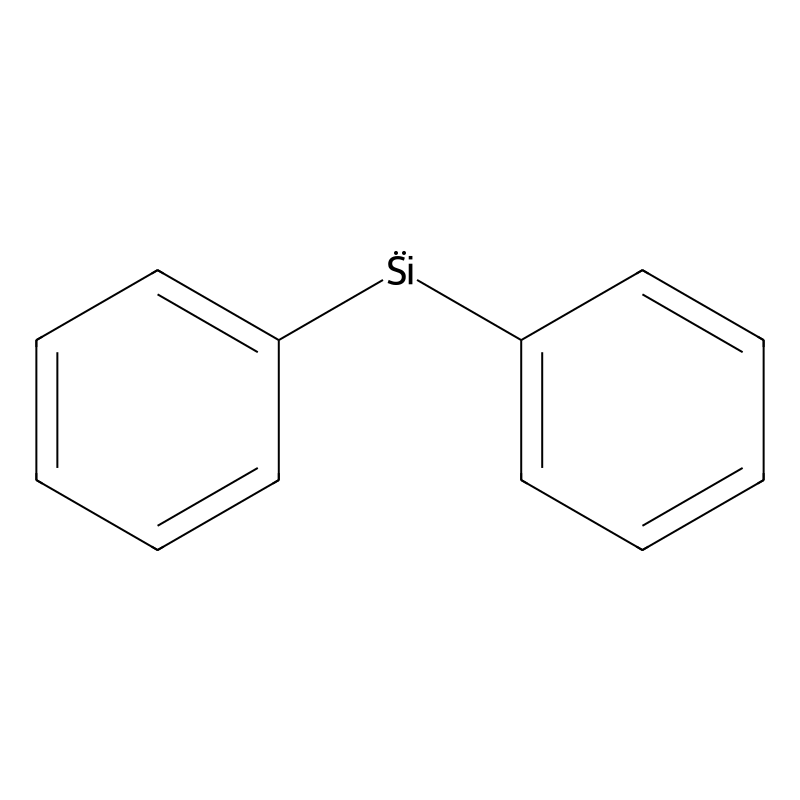

Diphenylsilane possesses a central silicon (Si) atom bonded to two phenyl (C6H5) groups and two hydrogen (H) atoms. The silicon atom exhibits sp3 hybridization, resulting in a tetrahedral geometry. The Si-H bonds are polar due to the higher electronegativity of silicon compared to hydrogen. The phenyl groups contribute to the overall hydrophobicity of the molecule [].

Chemical Reactions Analysis

Synthesis

Diphenylsilane can be synthesized through several methods. A common approach involves the reaction of dichlorophenylsilane with lithium aluminum hydride (LiAlH4) [].

Ph2SiCl2 + 2LiAlH4 -> Ph2SiH2 + 2AlCl3 + 2LiHReactions

Diphenylsilane participates in various reactions due to the reactive Si-H bond. Here are two key examples:

- Amide Bond Formation (Carboddiimide Method): Diphenylsilane reacts with a carbodiimide (R-N=C=N-R) and a carboxylic acid to form an amide bond [].

Ph2SiH2 + R-N=C=N-R + R'COOH -> Ph2Si(OOCR') + R-C(=O)NHR'- Alkene Hydrosilylation: Diphenylsilane reacts with alkenes (unsaturated hydrocarbons) in the presence of a catalyst (e.g., transition metal complexes) to form organosilanes (compounds containing Si-C bonds) [].

Ph2SiH2 + >C=C< + Cat. -> Ph2Si-C(R)(R')-HNote

These are simplified examples. The specific reaction conditions and catalysts can vary depending on the desired outcome.

Physical and Chemical Properties

- Formula: C12H12Si

- Molecular Weight: 184.3 g/mol

- Physical State: Colorless liquid []

- Melting Point: Not reported

- Boiling Point: 95-97 °C at 13 mmHg []

- Density: 0.993 g/mL at 25 °C []

- Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and toluene []

- Stability: Relatively stable under dry conditions. Decomposes upon exposure to moisture or air [].

Diphenylsilane's mechanism of action depends on the specific reaction. However, the key element is the cleavage of the Si-H bond. The silicon atom, with its empty d-orbitals, can readily accept electron density from reaction partners. The released hydrogen atom can act as a reducing agent or participate in other proton transfer processes [, ].

For instance, in amide bond formation, the Si-H bond reacts with the carbodiimide, activating it towards nucleophilic attack by the carboxylate group of the carboxylic acid. This leads to amide bond formation and regeneration of the silicon center [].

Diphenylsilane is primarily known for its role as a reducing agent in organic synthesis. It participates in several key reactions:

- Deoxygenation: Diphenylsilane can reduce alcohols via their thiocarbonyl derivatives through radical chain processes, often initiated by triethylborane in air .

- Amide Bond Formation: It serves as a coupling reagent for forming amide bonds between carboxylic acids and amines, producing hydrogen and siloxane as by-products .

- Hydrosilylation: Activated by N-heterocyclic carbenes, diphenylsilane can hydrosilylate carbonyl compounds under mild conditions .

- Reductive Reactions: It is involved in reducing carboxylic esters to alcohols and α-halo ketones in the presence of specific catalysts, achieving high yields .

Diphenylsilane can be synthesized through several methods:

- From Diphenylchlorosilane: A common method involves reacting diphenylchlorosilane with a solvent like tetrahydrofuran in the presence of a catalyst at low temperatures (-10 to 0 °C). The reaction is monitored using thin-layer chromatography until completion .

- Deprotonation Reactions: Recent studies have explored deprotonation methods using organosilyllithium agents, enabling new synthetic pathways involving diphenylsilane .

Diphenylsilane has diverse applications in various fields:

- Organic Synthesis: Utilized as a reducing agent and coupling reagent in organic reactions.

- Material Science: Employed in creating silyl-substituted compounds and as a precursor for silicon-based materials.

- Sensors: Used in developing fluorescent film sensors for detecting nitroaromatic explosives through monolayer assemblies on surfaces .

Research on interaction studies involving diphenylsilane primarily focuses on its reactivity with various substrates in organic reactions. These studies reveal its effectiveness as a reducing agent and its ability to facilitate bond formations under mild conditions. Its interactions with catalytic systems have been explored to enhance selectivity and yield in synthetic applications.

Diphenylsilane shares similarities with other silanes but possesses unique characteristics that distinguish it:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Dimethylsilane | C₂H₆Si | Less sterically hindered; more reactive |

| Tris(trimethylsilyl)phosphine | C₉H₂₁PSi₃ | Used in organophosphorus chemistry; more complex structure |

| Phenyltrimethoxysilane | C₉H₁₂O₃Si | Used for surface modifications; more polar due to methoxy groups |

Diphenylsilane's dual phenyl groups provide unique steric effects that influence its reactivity compared to simpler silanes like dimethylsilane.

Silicon-Hydrogen Bond Characteristics

Diphenylsilane features two distinct silicon-hydrogen bonds that contribute significantly to its chemical reactivity and structural properties [1]. The silicon-hydrogen bonds in diphenylsilane exhibit a unique polarization pattern where the silicon atom carries a partial positive charge (Si^δ+) while the hydrogen atoms possess a partial negative charge (H^δ-) [2]. This polarization is opposite to that observed in carbon-hydrogen bonds, which explains the distinctive reactivity patterns of diphenylsilane in various chemical transformations [2] [3].

The Si-H bonds in diphenylsilane are characterized by their susceptibility to nucleophilic attack at the silicon center rather than deprotonation at the hydrogen, which is commonly observed with carbon-hydrogen bonds [2]. This reactivity difference arises from the sigma* orbital distribution, where the Si-H sigma* orbital has greater expansion on the silicon atom, directing nucleophilic attack toward silicon rather than hydrogen [2]. The bond dissociation energy of the Si-H bond in diphenylsilane is lower than typical C-H bonds, making it more reactive toward various chemical transformations [3] [4].

When diphenylsilane interacts with metal complexes, such as rhodium or iridium compounds, the Si-H bond can undergo activation through coordination to the metal center [3]. For instance, in reactions with [RhIr(CO)3(dppm)2], the Si-H bond activation occurs initially at the rhodium center, followed by subsequent activation at the iridium center, demonstrating the sequential nature of Si-H bond activation in organometallic chemistry [3].

Silicon-Phenyl Interactions

The silicon-phenyl bonds in diphenylsilane exhibit distinctive structural and electronic characteristics that influence the overall molecular geometry and reactivity [5]. The Si-C bond length connecting silicon to the phenyl groups is significantly longer than typical C-C bonds, measuring approximately 1.87-1.89 Å [5] [6]. This extended bond length results from the larger atomic radius of silicon (1.17 Å) compared to carbon (0.77 Å) [6].

The phenyl groups in diphenylsilane are arranged in a specific orientation to minimize steric hindrance [6]. In the most stable configuration, the two phenyl rings adopt a conformation where the dihedral angle between them is approximately 47° [6]. This arrangement allows for optimal spacing between the aromatic rings while maintaining the overall stability of the molecule [5] [6].

Electronic interactions between the silicon atom and the phenyl rings involve partial delocalization of the π-electrons from the aromatic systems toward the silicon center [4]. This interaction contributes to the overall stability of the molecule and influences its reactivity patterns in various chemical transformations [2] [4]. The silicon-phenyl bonds also exhibit a degree of rotational flexibility, although the energy barrier for rotation is higher than in analogous carbon compounds due to the larger size of the silicon atom [6].

Crystallographic Analysis

Crystallographic studies of diphenylsilane have provided valuable insights into its three-dimensional structure and packing arrangements in the solid state [7] [6]. The molecule crystallizes in a specific orientation that reflects its molecular symmetry, with the C2 symmetry axis coinciding with the b-inertial axis of the molecule [6]. This symmetry element plays a crucial role in determining the overall crystal packing and intermolecular interactions [7] [6].

X-ray diffraction analysis reveals that diphenylsilane adopts a near-prolate asymmetric top configuration with a value of Ray's asymmetry parameter that indicates slight deviation from perfect prolate symmetry [6]. The silicon atom in the crystal structure exhibits tetrahedral geometry with slight distortions from the ideal tetrahedral angle of 109.47° [7]. These distortions arise from the steric interactions between the phenyl groups and the hydrogen atoms attached to silicon [7] [6].

In the crystal lattice, diphenylsilane molecules arrange themselves to optimize intermolecular interactions, including weak hydrogen bonding and π-π stacking between adjacent phenyl rings [7]. The packing efficiency is influenced by the specific orientation of the phenyl groups, which adopt conformations that minimize steric repulsions while maximizing favorable intermolecular contacts [7] [6]. The crystal structure analysis also confirms the C2 point group symmetry of the molecule, with the two phenyl rings positioned to balance steric and electronic factors [6].

Fundamental Physical Properties

Physical State and Appearance Parameters

Diphenylsilane exists as a colorless to light yellow clear liquid at standard temperature and pressure [1] [8]. The compound presents a transparent appearance with no distinctive odor, making it visually similar to many other organosilicon compounds [8] [9]. The clarity of the liquid is an indication of its high purity, as impurities would typically cause cloudiness or color variations [1] [8].

The visual characteristics of diphenylsilane remain consistent across a range of temperatures within its liquid phase, maintaining its transparency and color profile [8] [10]. When observed under controlled laboratory conditions, the liquid exhibits a slight viscosity that is lower than that of similar silicon compounds with higher molecular weights [8] [9]. The surface tension properties of diphenylsilane contribute to its behavior when transferred between containers, showing moderate wetting characteristics typical of organosilicon compounds [9] [10].

Under prolonged exposure to air, diphenylsilane may develop a slightly darker yellow coloration due to oxidative processes, although this change occurs slowly and can be prevented by proper storage under inert conditions [1] [10]. The physical appearance parameters of diphenylsilane make it easily distinguishable from related compounds such as triphenylsilane or methyldiphenylsilane through simple visual inspection when in their pure forms [8] [9].

Melting and Boiling Point Determinants

The melting point of diphenylsilane has been experimentally determined to be below 20°C, with some sources specifically reporting values around 79°C [8] [10]. This relatively low melting point is influenced by the molecular symmetry and the presence of two phenyl groups attached to the silicon atom, which disrupt efficient crystal packing [8] [10]. The silicon-hydrogen bonds also contribute to the melting behavior by affecting the intermolecular forces in the solid state [2] [10].

The boiling point of diphenylsilane occurs at 95-97°C under reduced pressure (13 mmHg), while at standard pressure (760 mmHg), it boils at approximately 218.6°C [8] [11] [10]. This elevated boiling point compared to similar-sized hydrocarbons reflects the stronger intermolecular forces present in diphenylsilane, particularly those involving the silicon center [8] [11]. The phenyl groups contribute significantly to the boiling point through π-π interactions between molecules in the liquid state [11] [10].

Several factors determine these thermal transition points, including molecular weight (184.31 g/mol), molecular symmetry (C2 point group), and the nature of intermolecular forces [12] [6]. The silicon-hydrogen and silicon-phenyl bonds create specific dipole moments that influence the cohesive forces between molecules, directly affecting the energy required for phase transitions [2] [6]. Additionally, the steric arrangement of the phenyl groups impacts molecular packing efficiency, which in turn affects both melting and boiling points [10] [6].

Density and Refractive Index Values

Diphenylsilane exhibits a density of approximately 0.993-0.997 g/mL at 25°C, making it slightly less dense than water [8] [11] [10]. This density value is consistent with its molecular structure, where the silicon atom and phenyl groups contribute to the overall mass while maintaining a moderate molecular volume [8] [11]. The specific gravity of diphenylsilane is reported to be approximately 1.0, indicating that its density is very close to that of water at standard conditions [8] [11].

The refractive index of diphenylsilane has been measured to be between 1.5780 and 1.5800 at room temperature [9] [10] [13]. This relatively high refractive index value reflects the presence of the phenyl groups, which contain electron-rich aromatic systems that interact strongly with light [9] [10]. The silicon-phenyl bonds also contribute to the polarizability of the molecule, enhancing its ability to refract light [9] [13].

The following table summarizes the key density and refractive index parameters for diphenylsilane:

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Density | 0.993 g/mL | 25°C | [8] [11] |

| Specific Gravity | 1.0 | 20°C/20°C | [1] [8] |

| Refractive Index | 1.5780-1.5800 | 20°C | [9] [10] |

These physical parameters are important for identification and quality control of diphenylsilane in laboratory and industrial settings, providing reliable benchmarks for assessing sample purity and consistency [8] [9] [10].

Solubility Characteristics in Various Media

Diphenylsilane demonstrates distinctive solubility patterns across different solvent systems, which are directly influenced by its molecular structure [8] [9]. In non-polar organic solvents such as diethyl ether, hexane, and toluene, diphenylsilane exhibits excellent solubility due to favorable interactions between the phenyl groups and the solvent molecules [8] [9]. The compound is also readily soluble in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane, which can effectively solvate both the phenyl groups and the silicon center [8] [9].

In contrast, diphenylsilane shows poor solubility in highly polar solvents such as water, where it undergoes hydrolysis rather than dissolution [8] [14]. This reactivity with water is attributed to the susceptibility of the silicon-hydrogen bonds to nucleophilic attack by water molecules, leading to the formation of silanols and eventually siloxanes [8] [14]. The compound is reported to decompose in water rather than forming a stable solution [8].

The solubility behavior in alcohols is particularly interesting, as diphenylsilane can initially dissolve but subsequently reacts with these protic solvents, especially in the presence of catalytic amounts of acids, bases, or metal salts [8] [15]. This reactivity limits its long-term stability in alcoholic media and must be considered when selecting appropriate solvents for handling and processing [8] [15]. The solubility in various media is an important consideration for purification processes, with recrystallization from diethyl ether at low temperatures being reported as an effective method for obtaining high-purity crystals [7].

Spectroscopic Characterization

NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about diphenylsilane through the analysis of various nuclei, including 1H, 13C, and 29Si [16] [17]. In the 1H NMR spectrum, the silicon-hydrogen protons appear as a characteristic singlet at approximately 4.85-4.96 ppm, with the exact chemical shift depending on the solvent and measurement conditions [16] [4] [17]. This signal is diagnostic for diphenylsilane and distinguishes it from related compounds such as triphenylsilane or methyldiphenylsilane [16] [17].

The aromatic protons of the phenyl groups produce a complex set of signals in the range of 7.3-7.6 ppm, typically appearing as multiplets due to coupling between adjacent protons on the aromatic rings [16] [17]. The integration ratio between the silicon-hydrogen protons and the aromatic protons (2:10) provides confirmation of the molecular structure and can be used to assess sample purity [16] [17].

The 13C NMR spectrum of diphenylsilane displays signals for the aromatic carbons in the range of 127-138 ppm, with the ipso carbon (directly bonded to silicon) appearing at the most downfield position due to the deshielding effect of the silicon atom [17] [18]. The 29Si NMR spectrum shows a single resonance signal, typically in the range of -30 to -35 ppm relative to tetramethylsilane, which serves as a sensitive probe for the silicon environment [17] [18]. This spectral data collectively provides comprehensive structural confirmation of diphenylsilane and is essential for monitoring reactions involving this compound [16] [17] [18].

Infrared Spectroscopic Profile

The infrared (IR) spectroscopic profile of diphenylsilane provides crucial information about its molecular vibrations and functional group characteristics [19] [20]. One of the most distinctive features in the IR spectrum is the silicon-hydrogen stretching vibration, which appears as a strong, sharp band in the region of 2100-2150 cm-1 [19] [20]. This band is highly characteristic of the Si-H bond and serves as a diagnostic marker for identifying diphenylsilane and monitoring reactions involving these bonds [19] [20].

The phenyl groups contribute several characteristic bands to the IR spectrum, including C-H stretching vibrations in the 3000-3100 cm-1 region, which correspond to the aromatic C-H bonds [19] [20]. The C=C stretching vibrations of the aromatic rings appear as multiple bands in the 1430-1600 cm-1 region, with varying intensities depending on the symmetry of the vibrations [19] [20]. Additionally, the out-of-plane C-H bending vibrations of the phenyl groups produce distinctive bands in the 650-900 cm-1 region, which are useful for determining the substitution pattern of the aromatic rings [20].

The silicon-phenyl bond vibrations generate characteristic bands in the 1100-1200 cm-1 region, providing evidence for the direct connection between silicon and the aromatic rings [19] [20]. The overall IR spectroscopic profile of diphenylsilane serves as a fingerprint for the compound and is valuable for structural confirmation, purity assessment, and reaction monitoring in both research and industrial applications [19] [20].

Raman Spectroscopic Analysis

Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, providing additional insights into the molecular structure of diphenylsilane [19] [21]. The Raman spectrum of diphenylsilane exhibits several characteristic bands that correspond to specific molecular vibrations, with the silicon-hydrogen stretching mode appearing as a strong band in the 2100-2150 cm-1 region [19] [21]. This band is particularly prominent in the Raman spectrum due to the significant change in polarizability associated with the Si-H stretching vibration [19] [21].

The phenyl group vibrations produce distinctive Raman bands, including the ring breathing mode at approximately 1000 cm-1, which is highly characteristic of monosubstituted benzene rings [21]. The C-C stretching vibrations of the aromatic rings generate multiple bands in the 1400-1600 cm-1 region, with intensities that differ from those observed in the IR spectrum due to the different selection rules governing Raman and IR spectroscopy [19] [21].

The silicon-phenyl bond vibrations contribute to bands in the 1100-1200 cm-1 region, providing direct evidence for the connection between silicon and the aromatic systems [19] [21]. Low-frequency Raman bands below 500 cm-1 are associated with skeletal deformations and torsional modes of the molecule, offering insights into the overall molecular framework [21]. Theoretical calculations using density functional theory (DFT) methods have been employed to assign the observed Raman bands to specific vibrational modes, enhancing the understanding of the molecular dynamics of diphenylsilane [19] [21].

X-ray Emission Spectroscopy Studies

X-ray emission spectroscopy (XES) provides valuable information about the electronic structure and bonding characteristics of diphenylsilane, particularly focusing on the silicon center and its interactions with neighboring atoms [22] [6]. Although direct XES studies specifically on diphenylsilane are limited, related organosilicon compounds have been investigated using this technique, providing insights that can be extrapolated to understand the electronic properties of diphenylsilane [22].

The silicon K-edge XES spectrum reveals details about the occupied molecular orbitals involving the silicon atom, particularly those with significant 3p character [22]. The main emission features typically appear in the energy range of 1830-1850 eV, with variations depending on the specific electronic environment around the silicon atom [22]. The intensity distribution in the XES spectrum reflects the density of occupied states with silicon character, providing information about the nature of the silicon-hydrogen and silicon-phenyl bonds [22].

The electronic structure of diphenylsilane has been extensively investigated through comprehensive quantum chemical calculations employing multiple theoretical approaches. These studies provide detailed insights into the molecular geometry, electronic properties, and bonding characteristics of this important organosilicon compound.

Quantum Chemical Calculations

Quantum chemical calculations on diphenylsilane have been performed using various computational methods to ensure accurate determination of its electronic structure [1] [2] [3]. The most commonly employed approach utilizes density functional theory at the B3LYP/6-31G(d,p) level of theory, providing a balanced treatment of electron correlation and computational efficiency [1] [2].

High-precision calculations have been conducted using extended basis sets including B3LYP-D3/aug-cc-pVTZ for geometry optimization and harmonic frequency calculations [4]. These calculations successfully identified the true potential energy surface minima, confirming the stability of the optimized molecular geometry. The inclusion of dispersion corrections (D3) proves essential for accurately describing the weak intramolecular interactions between the phenyl rings [4].

Advanced post-Hartree-Fock methods including DLPNO-CCSD(T) and MP2/aug-cc-pVTZ have been employed for single-point energy calculations to validate the DFT results [4]. The molecular structure optimization was conducted through iterative algorithms to locate true global minima on the potential energy surface, with convergence criteria ensuring high computational accuracy [5].

Vibrational frequency calculations performed at the same level of theory confirmed that all optimized geometries correspond to true minima, as evidenced by the absence of imaginary frequencies [5]. The harmonic vibrational frequencies provide important insights into the molecular dynamics and confirm the structural stability of diphenylsilane.

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | [1] [2] |

| B3LYP-D3 | aug-cc-pVTZ | Frequency calculations | [4] |

| DLPNO-CCSD(T) | cc-pVTZ | Single-point energies | [4] |

| MP2 | aug-cc-pVTZ | Correlation energy | [4] |

Density Functional Theory Investigations

Density functional theory investigations of diphenylsilane have focused on understanding its electronic excitation properties and absorption characteristics [2] [3]. Time-dependent density functional theory (TD-DFT) calculations have been particularly valuable for simulating the electronic absorption spectrum and understanding the fluorescence properties of the molecule [2].

Experimental fluorescence spectroscopic studies combined with TD-DFT calculations revealed that diphenylsilane exhibits both normal and excimer fluorescence when photoexcited at 250 nm in cyclohexane solution [2]. Normal fluorescence occurs in the range of 260-320 nm, while excimer fluorescence is observed at 330-450 nm [2]. The simulated absorption spectrum based on time-dependent density functional theory calculations shows excellent agreement with experimental observations [2].

X-ray emission spectroscopy combined with DFT calculations provided detailed insights into the electronic structure, particularly the SiKβ₁ X-ray emission spectrum [3]. The energy structure and shape of the calculated spectrum demonstrate good agreement with experimental measurements, validating the theoretical approach [3].

The choice of exchange-correlation functional significantly impacts the accuracy of DFT calculations. Hybrid functionals such as B3LYP, which incorporate exact Hartree-Fock exchange, generally provide superior performance compared to pure density functionals [6]. The inclusion of dispersion corrections through methods like B3LYP-D3 is essential for accurately describing the π-π interactions between phenyl rings [4].

Natural Bonding Orbital Analysis

Natural bonding orbital (NBO) analysis provides quantitative insights into the hybridization characteristics and bonding nature in diphenylsilane [5] [3]. This analysis technique reveals the natural electron configuration of atoms within the molecule and provides detailed information about charge distribution and orbital populations [5].

The natural population analysis reveals important details about the electronic structure of diphenylsilane. Natural charges calculated using NBO methods show the distribution of electron density throughout the molecule, providing insights into the polar character of different bonds [5]. The analysis demonstrates that the silicon atom exhibits characteristics consistent with sp³ hybridization, forming four equivalent bonds in a tetrahedral arrangement [4].

Quantitative characteristics of atomic orbital hybridization have been obtained through NBO analysis, revealing the specific contributions of s, p, and d orbitals to the molecular bonding [3]. This analysis is particularly valuable for understanding the nature of C-Si bonds and the overall electronic structure of the molecule.

The NBO analysis also provides insights into charge transfer and donor-acceptor interactions within the molecule. These interactions play a crucial role in determining the stability and reactivity of diphenylsilane, particularly in its potential applications in organic synthesis and materials science.

Molecular Orbital Theory Applications

Molecular orbital theory applications in diphenylsilane studies focus primarily on frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [5]. This analysis is crucial for understanding the chemical reactivity and electronic properties of the molecule.

HOMO-LUMO analysis reveals important insights into the electronic structure of diphenylsilane [5]. The calculated band gap values provide information about the electronic excitation energies and the stability of the molecule. In related organotin compounds, HOMO-LUMO gaps of approximately 7.89 eV have been calculated, indicating relatively stable electronic configurations [5].

The frontier orbital energies calculated using Koopmans' approximation within molecular orbital theory framework provide estimates of ionization potentials and electron affinities [5]. Experimental photoelectron spectroscopy studies report ionization energies in the range of 8.8-9.23 eV for diphenylsilane [7], which correlate well with theoretical predictions.

Electrophilicity and nucleophilicity indices derived from frontier orbital energies provide insights into the chemical reactivity of different sites within the molecule [5]. These descriptors are particularly valuable for predicting reaction pathways and understanding the mechanism of chemical transformations involving diphenylsilane.

| Property | Experimental Value | Theoretical Value | Method |

|---|---|---|---|

| Ionization Potential | 8.8-9.23 eV | 7.41 eV | PE/DFT |

| Electric Dipole Moment | - | 0.9 D | DFT |

| HOMO-LUMO Gap | - | 7.89 eV | FMO Analysis |

Hybridization of Atomic Orbitals

The hybridization analysis of atomic orbitals in diphenylsilane reveals crucial information about the bonding geometry and electronic structure [4]. The silicon atom adopts sp³ hybridization, forming four equivalent hybrid orbitals that arrange themselves in a tetrahedral geometry to minimize electron-electron repulsion [4].

Gas-phase structure determination using rotational spectroscopy confirms the tetrahedral arrangement around silicon, with a C-Si-C bond angle of 109.6(2)° [4]. This value is remarkably close to the ideal tetrahedral angle of 109.5°, confirming the perfect sp³ hybridization of the silicon center [4].

The C-Si bond lengths in diphenylsilane are determined to be 1.855(9) Å from experimental measurements [4], which compares favorably with theoretical calculations yielding 1.876 Å at the B3LYP-D3/aug-cc-pVTZ level [4]. These bond lengths are consistent with sp³ hybridized silicon bonded to aromatic carbon atoms.

Dihedral angle analysis reveals that the two phenyl rings are arranged with a dihedral angle of approximately 47° to minimize steric hindrance [4]. This configuration represents the most stable conformational arrangement, as determined through relaxed potential energy surface scans [4].

The hybridization analysis also provides insights into the electronic delocalization between the silicon center and the aromatic rings. While the silicon adopts sp³ hybridization, there is limited π-conjugation between the silicon orbitals and the aromatic π-system, maintaining the essentially localized character of the C-Si bonds [4].

| Structural Parameter | Experimental | Theoretical | Hybridization |

|---|---|---|---|

| C-Si-C Angle | 109.6(2)° | 109.6° | sp³ |

| C-Si Bond Length | 1.855(9) Å | 1.876 Å | sp³ |

| Dihedral Angle | 47(1)° | 47° | - |

| Point Group | C₂ | C₂ | - |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

775-12-2